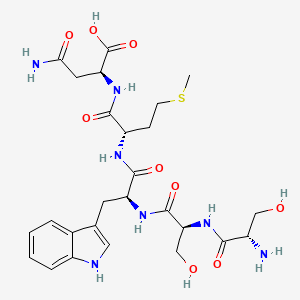
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid is a chemical compound with a unique structure that combines a cyclohexane ring with a phenylpropanamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 3-phenylpropanoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexane-1,1-dicarboxylic acid.
Reduction: Formation of cyclohexane-1-methanol.
Substitution: Formation of halogenated derivatives of the phenyl ring.
科学的研究の応用
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: A simpler analog without the phenylpropanamido group.
3-Phenylpropanoic acid: Lacks the cyclohexane ring structure.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures but different functional groups.
Uniqueness
1-(3-Phenylpropanamido)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the phenylpropanamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
652172-67-3 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
1-(3-phenylpropanoylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(10-9-13-7-3-1-4-8-13)17-16(15(19)20)11-5-2-6-12-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)(H,19,20) |
InChIキー |
IGPIOJORLRWBNW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
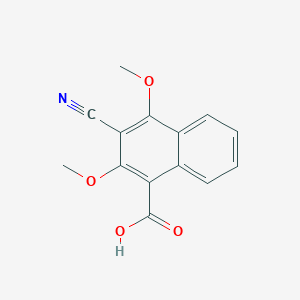
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)

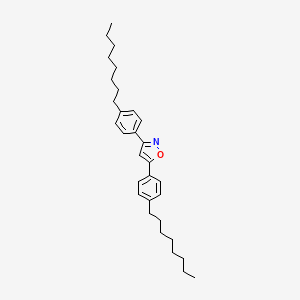
![1H-Thieno[3,4-c]pyrrole, 3,5-dihydro-5-(phenylmethyl)-, 2,2-dioxide](/img/structure/B12542052.png)

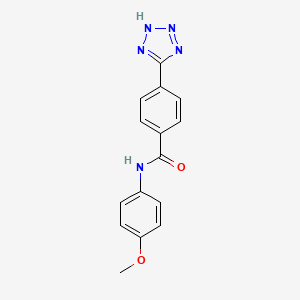
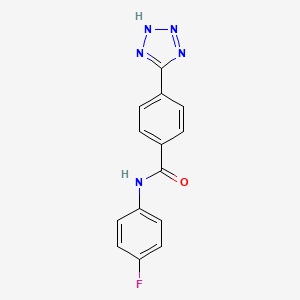
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
